6-乙基-4-羟基-2-巯基嘧啶

描述

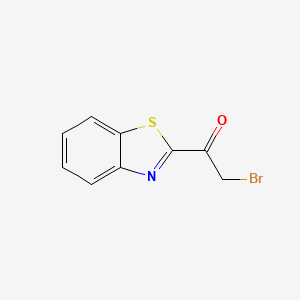

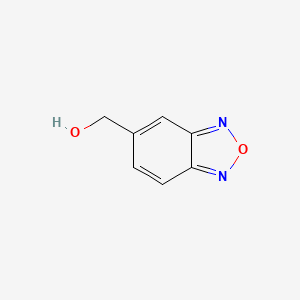

6-Ethyl-4-hydroxy-2-mercaptopyrimidine, also known as EHMP, is an organic compound with a molecular formula of C6H8N2S. It is a derivative of pyrimidine and has a thiol group attached to the six-membered ring. EHMP is a versatile compound that has been used in many research studies due to its unique properties. It has been used to study a variety of topics, from its synthesis method and mechanism of action to its biochemical and physiological effects.

科学研究应用

化学合成

6-乙基-4-羟基-2-巯基嘧啶及其衍生物一直是化学合成领域的研究对象。例如,Snyers等人(2010年)探索了使用二硫酯在二氧六环和乙醇中与乙醇钠反应合成具有各种取代基的4-羟基-6-巯基嘧啶。这项研究突显了这些化合物在合成过程中的多功能性(Snyers等人,2010年)。

Isbècque等人(1959年)通过胍与乙酸甲酯二硫醋酸乙酯缩合合成了2-氨基-4-羟基-6-巯基嘧啶。这项研究揭示了这些化合物的结构特性和反应性(Isbècque等人,1959年)。

生物学研究

在生物研究领域,Cosimelli等人(2008年)研究了4-氨基-6-羟基-2-巯基嘧啶衍生物作为A3腺苷受体拮抗剂。这项研究对于理解这些化合物的潜在治疗应用至关重要(Cosimelli et al., 2008)。

Liu Xianghong等人(2015年)探讨了巯基嘧啶衍生物对HCl溶液中冷轧钢的抑制效果。这项研究表明了这些化合物在工业应用中的潜在用途(Liu Xianghong et al., 2015)。

传感器开发

Yadav等人(2018年)设计了6-氨基-5-(((2-羟基萘基)亚甲基)氨基)-2-巯基嘧啶-4-醇衍生物,用于选择性识别铝离子。这表明了这些化合物在化学传感器和逻辑门应用开发中的潜在用途(Yadav et al., 2018)。

Oztekin等人(2011年)报道了一种基于4-氨基-6-羟基-2-巯基嘧啶单水合物的自组装传感器,用于检测铜离子,展示了这些化合物在电化学传感器中的应用(Oztekin et al., 2011)。

作用机制

Target of Action

It is known that pyrimidine derivatives have been studied for their potential in targeting various cancers .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

It is known that pyrimidine derivatives can affect a variety of biochemical pathways, often leading to downstream effects such as changes in cell growth or function .

Result of Action

It is known that pyrimidine derivatives can have a variety of effects at the molecular and cellular level, often related to changes in cell growth or function .

生化分析

Biochemical Properties

6-Ethyl-4-hydroxy-2-mercaptopyrimidine plays a significant role in biochemical reactions due to its unique structure. The hydroxyl group at the 4th position and the mercapto group at the 2nd position allow it to participate in hydrogen bonding and thiol-disulfide exchange reactions. This compound interacts with enzymes such as thioredoxin reductase and glutathione peroxidase, which are involved in redox reactions. The interaction with these enzymes is primarily through the mercapto group, which can form disulfide bonds with cysteine residues in the active sites of these enzymes .

Cellular Effects

6-Ethyl-4-hydroxy-2-mercaptopyrimidine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress. Additionally, 6-Ethyl-4-hydroxy-2-mercaptopyrimidine can inhibit the NF-κB pathway, leading to reduced inflammation .

Molecular Mechanism

At the molecular level, 6-Ethyl-4-hydroxy-2-mercaptopyrimidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. For example, the compound can inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. This inhibition occurs through the binding of the mercapto group to the molybdenum center of the enzyme. Additionally, 6-Ethyl-4-hydroxy-2-mercaptopyrimidine can modulate gene expression by interacting with transcription factors such as Nrf2 and NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine can change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that continuous exposure to 6-Ethyl-4-hydroxy-2-mercaptopyrimidine can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes. Prolonged exposure at high concentrations can result in cytotoxicity and apoptosis .

Dosage Effects in Animal Models

The effects of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and inflammation. At high doses, it can cause toxicity, including liver and kidney damage. Studies have shown that there is a threshold dose above which the adverse effects outweigh the benefits. It is crucial to determine the optimal dosage to maximize the therapeutic effects while minimizing toxicity .

Metabolic Pathways

6-Ethyl-4-hydroxy-2-mercaptopyrimidine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound can also influence the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, which plays a role in the pentose phosphate pathway .

Transport and Distribution

Within cells and tissues, 6-Ethyl-4-hydroxy-2-mercaptopyrimidine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine can vary depending on the tissue type and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications. For instance, the presence of a nuclear localization signal can direct 6-Ethyl-4-hydroxy-2-mercaptopyrimidine to the nucleus, where it can interact with transcription factors and influence gene expression .

属性

IUPAC Name |

6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDSLQYKIOAKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369651 | |

| Record name | 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53939-83-6 | |

| Record name | 53939-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

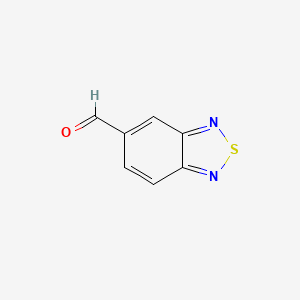

![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)